2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic structure where two rings share a single atom. The presence of the tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3One common method involves the bis-alkylation of malonate and tosylamide to form the spirocyclic scaffold . The reaction conditions often include the use of dichloromethane or chloroform as solvents, with the choice of solvent affecting the efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can target the carboxylic acid group or other functional groups within the molecule.
Substitution: The Boc protecting group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic conditions for Boc deprotection using trifluoroacetic acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane-6-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Contains an amino group, offering different reactivity and applications.
Uniqueness
2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions. This feature makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial.
Properties
IUPAC Name |
6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-7-13(8-14)5-12(4,6-13)9(15)16/h5-8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHZKHDECZQKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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